3,5-Dichloro-2-hydrazinylpyridine
Overview
Description
3,5-Dichloro-2-hydrazinylpyridine is a pyridine derivative with the molecular formula C₅H₅Cl₂N₃ and a molecular weight of 178.02 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydrazine group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-hydrazinylpyridine can be synthesized through the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . For example, when 2,3,5-trichloropyridine is boiled with hydrazine hydrate (halopyridine–N₂H₄·H₂O molar ratio 1:4) for 4 hours without a solvent, 3,5-dichloro-2-hydrazinopyridine is formed with a yield of 90-96% .
Industrial Production Methods
The industrial production of this compound typically involves the same nucleophilic substitution reaction, optimized for large-scale synthesis. The reaction is carried out in a solvent such as ethanol or acetonitrile at controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-hydrazinylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by other nucleophiles.
Condensation Reactions: It can react with β-unsaturated carbonyl compounds to form pyrazole derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the synthesis of this compound itself.
β-Unsaturated Carbonyl Compounds: React with this compound to form pyrazoles.
Major Products Formed
Pyrazole Derivatives: Formed through condensation reactions with β-unsaturated carbonyl compounds.
Scientific Research Applications
3,5-Dichloro-2-hydrazinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-hydrazinylpyridine involves its interaction with various molecular targets. For example, it has been shown to exhibit analgesic activity by interacting with arylpiperazinyl substructures. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with biological molecules is a key factor in its activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Another hydrazinopyridine derivative with similar reactivity.
3,5-Dichloro-2-hydroxypyridine: A structurally similar compound with hydroxyl groups instead of hydrazine.
Uniqueness
3,5-Dichloro-2-hydrazinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other hydrazinopyridine derivatives .
Properties
IUPAC Name |
(3,5-dichloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHZCBPODAZZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344989 | |
Record name | 3,5-dichloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104408-23-3 | |
Record name | 3,5-dichloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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